![molecular formula C17H17ClN4O4S B2950915 methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 919020-80-7](/img/structure/B2950915.png)
methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C17H17ClN4O4S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to possess antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The subject compound could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Studies
The indole nucleus is found in many bioactive compounds with anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, contributing to the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives are known to exhibit anticancer activities. The compound could be investigated for its ability to inhibit the growth of cancer cells, which might lead to the discovery of novel anticancer agents .
Anti-HIV Potential
Given the biological activities of indole derivatives, there is a possibility that the compound could have applications in anti-HIV research. It could be tested against various strains of the HIV virus to assess its therapeutic potential .
Antioxidant Applications
Compounds with an indole core have been associated with antioxidant properties. The compound could be evaluated for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. The compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens .
Antitubercular Activity
Indole derivatives have also been used in the fight against tuberculosis. The compound could be tested for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antidiabetic Research
Some indole derivatives have shown promise in antidiabetic research. The compound could be investigated for its potential to regulate blood sugar levels, offering a new approach to diabetes treatment .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzylic halides, which are structurally similar, typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities that affect multiple pathways .
properties
IUPAC Name |
methyl 2-[1-[(4-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c1-20-13-14(19-16(20)27-9-12(23)26-3)21(2)17(25)22(15(13)24)8-10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMRFCFDUFLESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate |
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